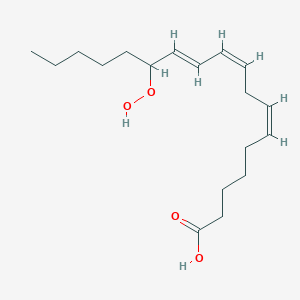![molecular formula C6H15O14P3 B058575 [(1R,2S,3R,4R,5S)-2,5-dihydroxy-3,4-diphosphonooxycyclohexyl] dihydrogen phosphate CAS No. 124501-87-7](/img/structure/B58575.png)
[(1R,2S,3R,4R,5S)-2,5-dihydroxy-3,4-diphosphonooxycyclohexyl] dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1R,2S,3R,4R,5S)-2,5-dihydroxy-3,4-diphosphonooxycyclohexyl] dihydrogen phosphate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CDP-choline or citicoline, and it is a naturally occurring compound that is found in the human body. Citicoline has been shown to have a number of potential benefits, including improving cognitive function, reducing inflammation, and protecting against neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of citicoline is not fully understood, but it is thought to work by increasing the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in a number of cognitive functions, including memory and attention. Citicoline has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
Citicoline has a number of biochemical and physiological effects in the body. It has been shown to increase the levels of phosphatidylcholine in the brain, which is an important component of cell membranes. Citicoline has also been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in mood regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using citicoline in lab experiments is its safety profile. Citicoline is a naturally occurring compound that is well-tolerated by the body, and it has few side effects. However, one limitation of using citicoline in lab experiments is that it can be expensive to produce, which may limit its availability for some researchers.
Direcciones Futuras
There are a number of potential future directions for research on citicoline. One area of interest is the use of citicoline in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Citicoline has been shown to have neuroprotective properties, and it may be able to slow the progression of these diseases. Another area of interest is the use of citicoline in the treatment of traumatic brain injuries. Studies have shown that citicoline can improve cognitive function in individuals with traumatic brain injuries, and it may be able to reduce the severity of these injuries. Finally, there is also interest in studying the effects of citicoline on athletic performance. Citicoline has been shown to improve cognitive function, and it may also be able to improve physical performance.
Métodos De Síntesis
Citicoline can be synthesized through a number of different methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. The most common method for synthesizing citicoline is through the enzymatic synthesis of choline and cytidine diphosphate.
Aplicaciones Científicas De Investigación
Citicoline has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of citicoline to improve cognitive function. Studies have shown that citicoline can improve memory, attention, and other cognitive functions in both healthy individuals and those with cognitive impairments.
Propiedades
Número CAS |
124501-87-7 |
|---|---|
Nombre del producto |
[(1R,2S,3R,4R,5S)-2,5-dihydroxy-3,4-diphosphonooxycyclohexyl] dihydrogen phosphate |
Fórmula molecular |
C6H15O14P3 |
Peso molecular |
404.1 g/mol |
Nombre IUPAC |
[(1R,2S,3R,4R,5S)-2,5-dihydroxy-3,4-diphosphonooxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H15O14P3/c7-2-1-3(18-21(9,10)11)4(8)6(20-23(15,16)17)5(2)19-22(12,13)14/h2-8H,1H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)/t2-,3+,4-,5+,6+/m0/s1 |
Clave InChI |
GHYKQXTYUPPQMF-DSOBHZJASA-N |
SMILES isomérico |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O |
SMILES |
C1C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O |
SMILES canónico |
C1C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O |
Sinónimos |
6-deoxy-D-myoinositol 1,4,5-triphosphate 6-deoxy-Ins(1,4,5)P3 6-deoxyinositol 1,4,5-triphosphate D-6-deoxy-myo-inositol 1,4,5-triphosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






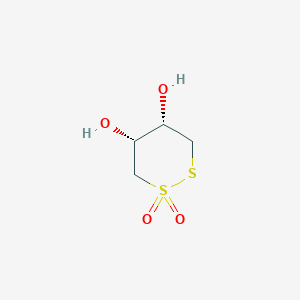
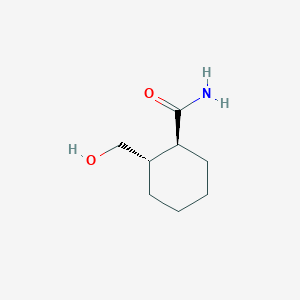
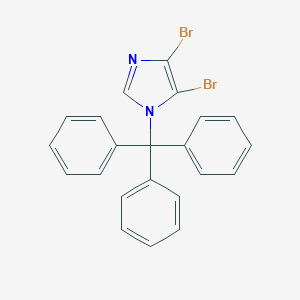

![(R)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyloxy-4-biphenylcarboxylate](/img/structure/B58506.png)
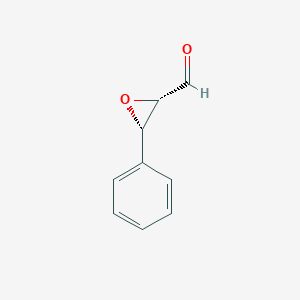


![6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B58513.png)
